N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
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Overview
Description
N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction involving a chlorinated aromatic compound.
Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction using benzyl halides.
Formation of the Methylpropanamide Moiety: The final step involves the formation of the amide bond, which can be achieved through the reaction of the oxadiazole derivative with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, chlorinated aromatic compounds for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide: Similar structure with a fluorine atom instead of chlorine.
N-benzyl-3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide: Similar structure with a bromine atom instead of chlorine.
N-benzyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23(13-14-5-3-2-4-6-14)18(24)12-11-17-21-19(22-25-17)15-7-9-16(20)10-8-15/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSARYUTTSZZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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